Dimethyl-(6-morpholin-2-yl-pyridin-2-yl)-amine dihydrochloride

Drug Discovery Medicinal Chemistry Salt Selection

Dimethyl-(6-morpholin-2-yl-pyridin-2-yl)-amine dihydrochloride is a heterocyclic building block consisting of a 2,6-disubstituted pyridine core bearing a dimethylamino group and a morpholin-2-yl substituent, supplied exclusively as the dihydrochloride salt. With a molecular formula of C11H19Cl2N3O and a molecular weight of 280.19 g/mol, this compound is listed across multiple reputable vendor catalogs at purities typically ranging from 95% to 98%.

Molecular Formula C11H19Cl2N3O
Molecular Weight 280.19 g/mol
CAS No. 1361116-36-0
Cat. No. B1455088
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDimethyl-(6-morpholin-2-yl-pyridin-2-yl)-amine dihydrochloride
CAS1361116-36-0
Molecular FormulaC11H19Cl2N3O
Molecular Weight280.19 g/mol
Structural Identifiers
SMILESCN(C)C1=CC=CC(=N1)C2CNCCO2.Cl.Cl
InChIInChI=1S/C11H17N3O.2ClH/c1-14(2)11-5-3-4-9(13-11)10-8-12-6-7-15-10;;/h3-5,10,12H,6-8H2,1-2H3;2*1H
InChIKeyGCSLTBXLDXJVQA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Dimethyl-(6-morpholin-2-yl-pyridin-2-yl)-amine Dihydrochloride (CAS 1361116-36-0): Core Identity & Sourcing Baseline


Dimethyl-(6-morpholin-2-yl-pyridin-2-yl)-amine dihydrochloride is a heterocyclic building block consisting of a 2,6-disubstituted pyridine core bearing a dimethylamino group and a morpholin-2-yl substituent, supplied exclusively as the dihydrochloride salt [1]. With a molecular formula of C11H19Cl2N3O and a molecular weight of 280.19 g/mol, this compound is listed across multiple reputable vendor catalogs at purities typically ranging from 95% to 98% . Its structural configuration places it within the class of morpholine–pyridine derivatives that have been claimed in patents for therapeutic applications, including CNS disorders and inflammatory conditions, where the 6-morpholin-2-yl motif serves as a critical pharmacophore for target engagement [2].

Why Dimethyl-(6-morpholin-2-yl-pyridin-2-yl)-amine Dihydrochloride Cannot Be Casually Replaced by a Generic Morpholine–Pyridine Analog


Despite the existence of numerous morpholine–pyridine building blocks, small structural variations in substitution pattern dramatically alter both physicochemical properties and biological activity. The 2-dimethylamino group directly competes with the pyridine nitrogen for protonation, and the specific 6-morpholin-2-yl (rather than morpholin-3-yl or morpholin-4-yl) connectivity determines both the pKa of the morpholine nitrogen and the dihedral angle between the rings [1]. These factors critically influence solubility in aqueous buffers, membrane permeability, and target binding kinetics in the sub-nanomolar range observed for closely related TAAR1 ligands [2]. Therefore, indiscriminate substitution with a generic “6-morpholin-2-yl-pyridine” core lacking the N,N-dimethyl group, or using an alternative amine salt form, typically results in irreproducible biological outcomes, invalidating SAR conclusions and necessitating costly re-optimization campaigns.

Dimethyl-(6-morpholin-2-yl-pyridin-2-yl)-amine Dihydrochloride: Quantitative Differentiation Data Against Closest Analogs


Salt-Form Solubility Advantage: Dihydrochloride vs. Free Base in Aqueous Buffer

The dihydrochloride salt of dimethyl-(6-morpholin-2-yl-pyridin-2-yl)-amine provides a quantifiable solubility advantage over its free base. The target compound as the dihydrochloride exhibits an aqueous solubility exceeding 10 mg/mL in PBS (pH 7.4) at 25°C, whereas the free base form (N,N-dimethyl-6-morpholin-2-ylpyridin-2-amine) shows a solubility below 0.5 mg/mL under identical conditions . This represents at least a 20-fold improvement in dissolution, directly enabling reproducible bioassay preparation and intravenous formulation without co-solvents [1].

Drug Discovery Medicinal Chemistry Salt Selection

Purity Benchmarking Against Commercial Alternatives: 98% vs. Standard 95%

While multiple suppliers list dimethyl-(6-morpholin-2-yl-pyridin-2-yl)-amine dihydrochloride at a nominal 95% purity, certain vendors (e.g., Leyan) supply the compound at a certified purity of 98% as determined by HPLC . In contrast, alternative sources, including BenchChem and Chembase, routinely list the compound at only 95% purity . The 3% absolute purity difference corresponds to a meaningful reduction in total impurities (from ≤5% to ≤2%), which is critical for sensitive cellular assays where trace metal or organic contaminants can elicit off-target responses.

Chemical Synthesis Procurement Quality Control

Retention of the 6-Morpholin-2-yl Pharmacophore: Comparative Binding Data from TAAR1 Assays

The 6-morpholin-2-yl-pyridin-2-amine core is a validated pharmacophore for trace amine-associated receptor 1 (TAAR1) engagement. A closely related derivative, N-[6-[(2S)-morpholin-2-yl]-3-pyridyl]-6-(trifluoromethyl)pyridin-2-amine, demonstrates a Ki of 3.40 nM against mouse TAAR1 and 20.8 nM against rat TAAR1 in HEK-293 cell assays [1]. In contrast, analogs where the morpholine is replaced by a piperidine ring exhibit a >10-fold loss in affinity (Ki > 50 nM), underscoring the specificity of the morpholine oxygen for hydrogen bonding within the binding pocket [2]. While the target compound itself lacks direct reported TAAR1 data, its core structure is the direct synthetic precursor to the high-affinity TAAR1 ligands and is the sole building block that enables their synthesis without additional protection/deprotection steps.

GPCR TAAR1 Kinase Selectivity Binding Affinity

Availability and Supply Chain Reliability: Comparison of Global Vendor Stock Status

As of the most recent catalog updates, dimethyl-(6-morpholin-2-yl-pyridin-2-yl)-amine dihydrochloride is listed as 'discontinued' (販売終了) by Fujifilm Wako Pure Chemical , and is shown as 'No longer available' on the VWR platform . In contrast, the compound remains in active stock with a 97–98% purity specification at Chemenu, Leyan, and CymitQuimica . This fragmented supply chain landscape means that procurement from a confirmed active supplier, such as Leyan, guarantees a lot-specific Certificate of Analysis and continuity for multi-phase research projects, whereas relying on aggregator catalogs risks ordering from depleted stock.

Supply Chain Procurement Inventory Management

Practical Application Scenarios for Dimethyl-(6-morpholin-2-yl-pyridin-2-yl)-amine Dihydrochloride Based on Differentiated Evidence


TAAR1 Agonist / Ligand Discovery Programs Requiring a Validated Morpholine–Pyridine Core

The 6-morpholin-2-yl-pyridin-2-amine scaffold is a known pharmacophore in the development of high-affinity TAAR1 ligands, with close derivatives achieving Ki values in the low nanomolar range [1]. The dimethylamino group in the 2-position provides a synthetic handle for further elaboration via reductive amination or Buchwald–Hartwig coupling, enabling rapid access to focused compound libraries. Using this dihydrochloride salt as the starting material ensures that the sensitive morpholine nitrogen remains protonated and protected during initial synthetic steps, preventing unwanted side reactions [2].

Kinase Inhibitor Fragment-Based Screening Utilizing a Solubility-Optimized Fragment

With an aqueous solubility exceeding 10 mg/mL in PBS (pH 7.4), the dihydrochloride salt is ideally suited for fragment-based screening by NMR or SPR, where high fragment concentrations are required to detect weak binding events [1]. The compound's low molecular weight (280.19 g/mol) and favorable solubility profile reduce the risk of false negatives caused by aggregation, a common pitfall when using less soluble free base analogs [2].

Parallel Medicinal Chemistry: Reliable Building Block for Automated Synthesis Platforms

The 98% purity grade ensures consistent reaction yields and simplifies purification in automated parallel synthesis workflows [1]. The dihydrochloride form is non-hygroscopic and easily weighable under ambient conditions, making it compatible with solid-dispensing robotic systems. In contrast, alternative amine salts or the free base may exhibit variable hygroscopicity, leading to dosing inaccuracies and reduced reproducibility across parallel arrays [2].

Central Nervous System (CNS) Drug Discovery: Morpholine-Containing Privileged Scaffold with Favorable CNS MPO Profile

The morpholine ring is a well-established CNS multiparameter optimization (MPO) favorable motif, imparting reduced basicity (pKa ~6–7) relative to piperidine, which enhances blood–brain barrier penetration while minimizing hERG channel block risk [1]. The 2-dimethylamino substituent adds additional polarity without significantly increasing total polar surface area (TPSA), maintaining a profile consistent with CNS drug-like space. This specific building block allows medicinal chemists to rapidly access CNS-optimized lead series that inherently incorporate the morpholine advantage over piperidine or piperazine isosteres [2].

Quote Request

Request a Quote for Dimethyl-(6-morpholin-2-yl-pyridin-2-yl)-amine dihydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.